![molecular formula C13H19N3O2 B3010356 Ethyl (1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate CAS No. 2248393-24-8](/img/structure/B3010356.png)
Ethyl (1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate, commonly known as EPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EPC is a cyclohexane derivative that possesses a pyrimidine moiety, making it a unique molecule with diverse properties.
Wirkmechanismus
EPC exerts its therapeutic effects by modulating various signaling pathways and enzymes in the body. EPC has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition leads to the prevention of tumor invasion and metastasis. EPC has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and promotes apoptosis.
Biochemical and Physiological Effects:
EPC has been found to have several biochemical and physiological effects in the body. EPC has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. Additionally, EPC has been found to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for the treatment of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
EPC has several advantages for lab experiments, including its high purity and stability. However, EPC is a relatively new compound, and its properties and potential applications are still being studied. Additionally, the synthesis of EPC is a multistep process that requires specialized equipment and expertise, making it challenging to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for the study of EPC. One of the most significant areas of research is the development of EPC-based therapeutics for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of EPC and its potential applications in other diseases. The development of new synthesis methods for EPC and its derivatives is also an area of active research.
Synthesemethoden
The synthesis of EPC involves a multistep process that includes the reaction of cyclohexanone with sodium borohydride to obtain cyclohexanol. The cyclohexanol is then treated with 2-chloropyrimidine to obtain the corresponding pyrimidine derivative. Finally, the pyrimidine derivative is reacted with ethyl chloroformate to obtain EPC. The overall yield of the synthesis process is approximately 40%.
Wissenschaftliche Forschungsanwendungen
EPC has been extensively studied for its potential application in the treatment of various diseases. One of the most significant applications of EPC is in the field of cancer research. EPC has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, EPC has been found to be effective in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
ethyl (1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-18-12(17)10-5-3-6-11(9-10)16-13-14-7-4-8-15-13/h4,7-8,10-11H,2-3,5-6,9H2,1H3,(H,14,15,16)/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQZSBGBUIFQFZ-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)NC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H](C1)NC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.